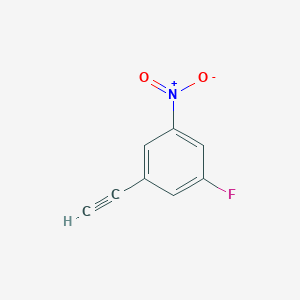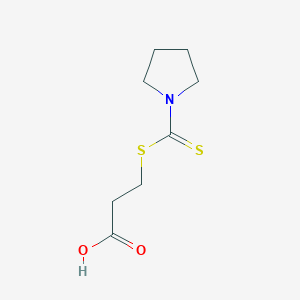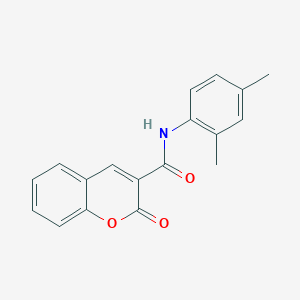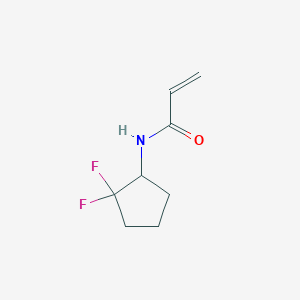
1-Ethynyl-3-fluoro-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-3-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C8H4FNO2 It is characterized by the presence of an ethynyl group, a fluorine atom, and a nitro group attached to a benzene ring
准备方法
The synthesis of 1-ethynyl-3-fluoro-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Substituting a hydrogen atom with a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Ethynylation: Adding an ethynyl group through a coupling reaction, often using acetylene or its derivatives in the presence of a catalyst like palladium.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
1-Ethynyl-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a meta-directing group, influencing the position of incoming substituents.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as phenols in the presence of a base like potassium carbonate.
Common reagents and conditions for these reactions include:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin and hydrochloric acid or hydrogen gas with a palladium catalyst.
Nucleophilic Substitution: Potassium carbonate and phenols in dimethylformamide at elevated temperatures.
Major products formed from these reactions include substituted benzene derivatives with altered functional groups.
科学研究应用
1-Ethynyl-3-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
作用机制
The mechanism by which 1-ethynyl-3-fluoro-5-nitrobenzene exerts its effects involves its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Fluorine Atom: Affects the compound’s polarity and reactivity towards nucleophiles.
Ethynyl Group: Provides a site for further chemical modifications and interactions with other molecules.
These functional groups interact with molecular targets and pathways, leading to various chemical transformations and potential biological effects.
相似化合物的比较
1-Ethynyl-3-fluoro-5-nitrobenzene can be compared with other similar compounds such as:
1-Ethynyl-3-fluoro-4-nitrobenzene: Differing in the position of the nitro group, which affects its reactivity and applications.
1-Ethynyl-4-fluoro-5-nitrobenzene: Another positional isomer with distinct chemical properties.
1-Ethynyl-3-chloro-5-nitrobenzene:
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzene ring, which confer distinct chemical and physical properties.
属性
IUPAC Name |
1-ethynyl-3-fluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXPBJXCVRCPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2927800.png)
![5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2927801.png)



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2927808.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2927809.png)
![7-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2927811.png)
![2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2927812.png)
![8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2927813.png)
![6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2927814.png)
![4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2927816.png)

